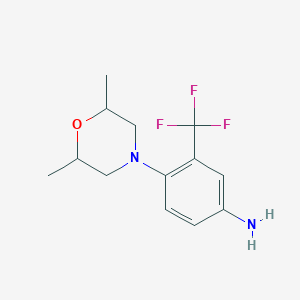
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline
Overview
Description
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline, also known as DTMA, is a chemical compound that has been widely used in scientific research due to its unique properties. DTMA is a fluorinated aniline derivative that has been found to have potential applications in the field of medicinal chemistry and drug discovery.
Mechanism Of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. Specifically, 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and are often overactive in cancer cells. By inhibiting the activity of these enzymes, 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline may be able to slow down or stop the growth of cancer cells.
Biochemical And Physiological Effects
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to have several biochemical and physiological effects. It has been shown to have inhibitory effects on the activity of tyrosine kinases, which can lead to a decrease in cell proliferation and an increase in cell death. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline in lab experiments is its high purity. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline can be synthesized with a high degree of purity, which makes it a reliable reagent for use in experiments. However, one of the limitations of using 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is its high cost. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline. One potential direction is to explore its potential as a treatment for cancer. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to have inhibitory effects on tyrosine kinases, which are often overactive in cancer cells. Further research could explore the potential of 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline as a treatment for various types of cancer. Another potential direction for research is to explore the anti-inflammatory properties of 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Further research could explore the potential of 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline as a treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is a chemical compound that has been widely used in scientific research due to its unique properties. It can be synthesized using a variety of methods and has potential applications in the field of medicinal chemistry and drug discovery. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to have inhibitory effects on several enzymes, including tyrosine kinases, which makes it a promising candidate for the treatment of cancer. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. While 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has several advantages for use in lab experiments, its high cost is a limitation. Future research on 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline could explore its potential as a treatment for cancer and inflammatory diseases.
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been used extensively in scientific research due to its potential applications in drug discovery. It has been found to have inhibitory effects on several enzymes, including tyrosine kinases, which makes it a promising candidate for the treatment of cancer. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJFFBDOUYWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



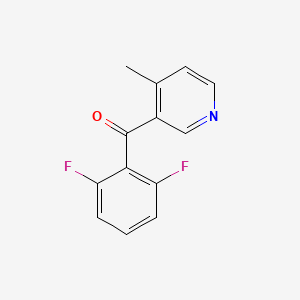
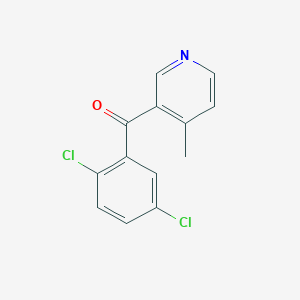
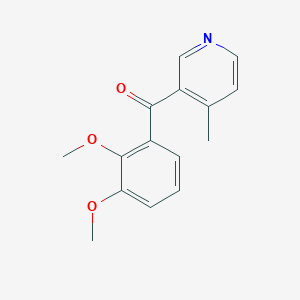
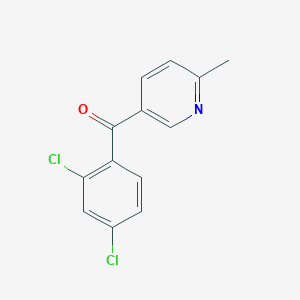
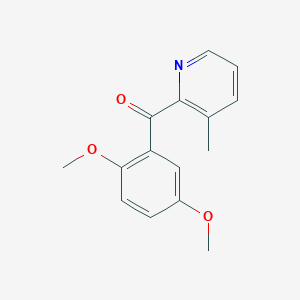
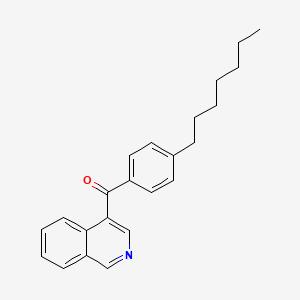
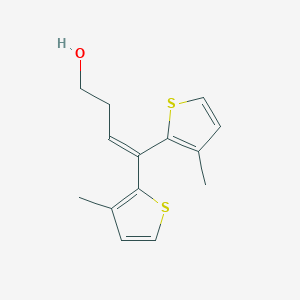
![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)
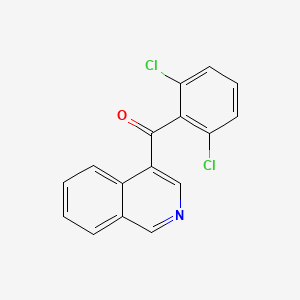
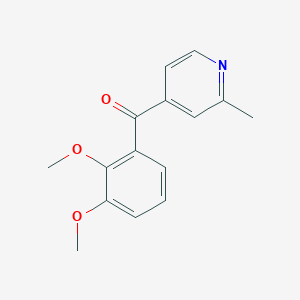
![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
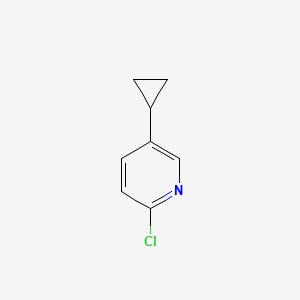
![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)
![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)